
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Moreover, future directions for research on this compound have also been identified.
Scientific Research Applications
Oligosaccharide Synthesis
The pyridine and thiazole components of the compound can act as bidentate ligands in the synthesis of oligosaccharides. This process involves temporary deactivation through complexation with palladium (II) bromide, allowing for controlled glycosylation reactions .
Antimicrobial and Antifungal Agents
Thiazole derivatives are known for their antimicrobial properties. The compound could be utilized in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Medications
Compounds containing both triazole and thiazole rings have shown significant anti-inflammatory and analgesic activities. This suggests potential applications in the development of new medications to treat pain and inflammation .
Cancer Research
The triazole moiety is a common feature in many anticancer agents. The compound’s ability to interact with various biological targets could be harnessed in cancer research, particularly in the design of novel chemotherapeutic agents .
Neuroprotective Therapies
Thiazoles have been associated with neuroprotective effects. Research into this compound could lead to the development of therapies aimed at protecting neuronal health, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
The structural similarity of the compound to known antiviral agents suggests potential applications in the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Chemical Reaction Accelerators
Due to the reactive nature of the thiazole ring, this compound could be explored as a catalyst or accelerator in various chemical reactions, potentially improving efficiency and selectivity in synthetic chemistry .
Vitamin B1 Analogues
Given the presence of a thiazole ring, which is a component of Vitamin B1 (thiamine), the compound could be studied as a Vitamin B1 analogue, with implications for nutritional science and metabolic research .
properties
IUPAC Name |
1-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c20-11(16-12-14-5-6-21-12)15-7-9-8-19(18-17-9)10-1-3-13-4-2-10/h1-6,8H,7H2,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHMMUUTENWSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

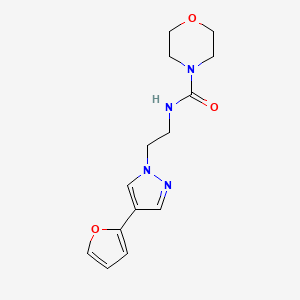
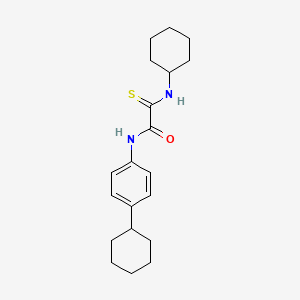
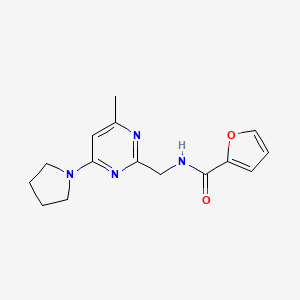
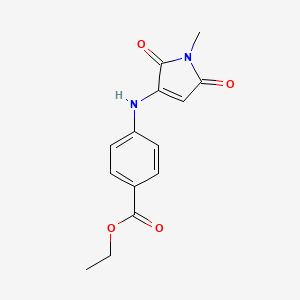
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)
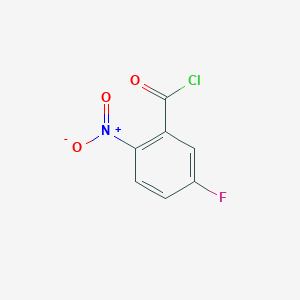
![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)
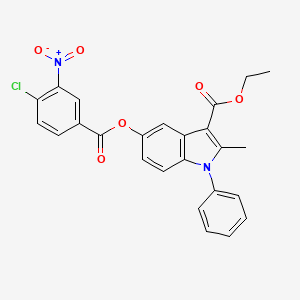
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)
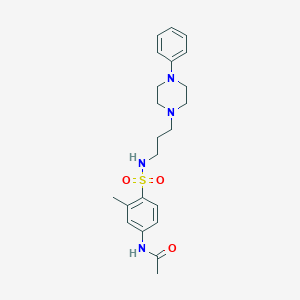


![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)